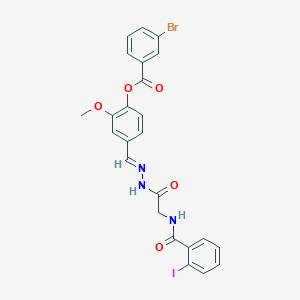
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(furan-2-ylméthyl)-3-(3-(3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)acrylamide est un composé organique complexe qui présente un large éventail de groupes fonctionnels, notamment un groupe cyano, un cycle furane, un groupe nitrophényl et un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Cyano-N-(furan-2-ylméthyl)-3-(3-(3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)acrylamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait comprendre :
Formation du cycle pyrazole : Cela peut être réalisé par la réaction de l’hydrazine avec une β-dicétone appropriée.
Introduction du groupe nitrophényl : Cette étape pourrait impliquer la nitration du cycle phényl suivie du couplage avec l’intermédiaire pyrazole.
Formation du fragment acrylamide : Cela peut être fait par une réaction d’addition de Michael impliquant l’acrylonitrile et l’intermédiaire pyrazole.
Fixation du groupe furan-2-ylméthyle : Cette étape pourrait impliquer une réaction de substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés complexes impliquent souvent l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
2-Cyano-N-(furan-2-ylméthyl)-3-(3-(3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)acrylamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le cycle furane et les groupes phényle peuvent être oxydés dans des conditions appropriées.
Réduction : Le groupe nitro peut être réduit en groupe amine.
Substitution : Le groupe cyano peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrogène gazeux (H₂) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donnerait un dérivé amine, tandis que l’oxydation du cycle furane pourrait conduire à un dérivé furanone.
4. Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Applications possibles dans la découverte et le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisation dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du 2-Cyano-N-(furan-2-ylméthyl)-3-(3-(3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)acrylamide dépendrait de son application spécifique. Par exemple, s’il est utilisé comme médicament, il pourrait interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité par le biais d’interactions de liaison. Les voies impliquées seraient spécifiques au contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Cyano-N-(furan-2-ylméthyl)-3-(3-phényl-1H-pyrazol-4-yl)acrylamide : Manque le groupe nitrophényl.
2-Cyano-N-(furan-2-ylméthyl)-3-(3-(3-nitrophényl)-1H-pyrazol-4-yl)acrylamide : Manque le groupe phényl sur le cycle pyrazole.
Unicité
La présence à la fois du groupe nitrophényl et du groupe phényl sur le cycle pyrazole, ainsi que des groupes furan-2-ylméthyle et cyano, rend le 2-Cyano-N-(furan-2-ylméthyl)-3-(3-(3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)acrylamide unique. Cette combinaison de groupes fonctionnels peut conférer une réactivité chimique et une activité biologique spécifiques, le distinguant des composés similaires.
Propriétés
Numéro CAS |
769143-60-4 |
|---|---|
Formule moléculaire |
C24H17N5O4 |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C24H17N5O4/c25-14-18(24(30)26-15-22-10-5-11-33-22)12-19-16-28(20-7-2-1-3-8-20)27-23(19)17-6-4-9-21(13-17)29(31)32/h1-13,16H,15H2,(H,26,30)/b18-12+ |
Clé InChI |
JEKBYYVSNHOKJB-LDADJPATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)


![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
